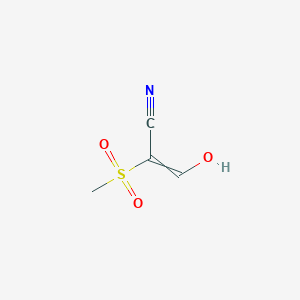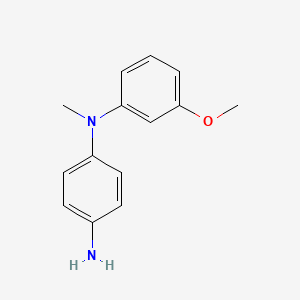![molecular formula C7H14O3S B14260688 Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- CAS No. 187844-77-5](/img/structure/B14260688.png)
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a propanoic acid backbone, a hydroxy group at the second carbon, and a tert-butylthio group at the third carbon. The (2S) configuration indicates that the hydroxy group is positioned in the S-configuration, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- can be achieved through several synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid.
Reduction: Formation of 3-[(1,1-dimethylethyl)thio]-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the tert-butylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-oxopropanoic acid: An oxidized derivative.
3-[(1,1-Dimethylethyl)thio]-2-hydroxypropanol: A reduced derivative.
Thioglycolic acid derivatives: Compounds with similar thiol groups but different backbones.
Uniqueness
Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)- is unique due to its specific (2S) configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs. The presence of both hydroxy and tert-butylthio groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
187844-77-5 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
AWJJDPSKCVBTEO-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)O |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


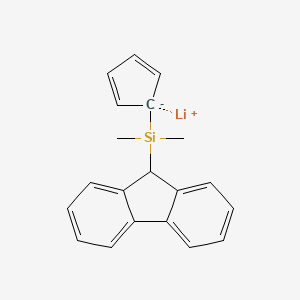
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
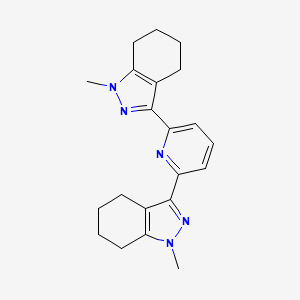
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
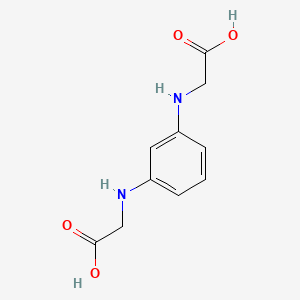
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
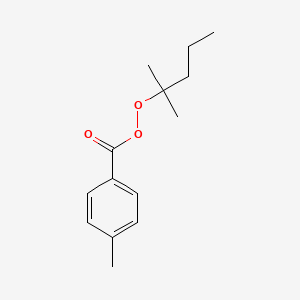
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
